4-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
The compound “4-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyridine ring, a piperazine ring, and a pyrrolidine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it could potentially be synthesized through a series of reactions involving the formation of the pyrimidine ring, followed by the attachment of the pyridine, piperazine, and pyrrolidine rings . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrimidine and pyridine rings are aromatic and planar, while the piperazine and pyrrolidine rings are saturated and can adopt various conformations . The presence of nitrogen atoms in the rings can also result in the formation of hydrogen bonds .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring could undergo electrophilic substitution reactions, while the piperazine ring could undergo reactions with acids or bases due to the presence of nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a potential hydrogen bond donor and acceptor, which could affect its solubility in different solvents . The presence of the methyl group could also affect its lipophilicity .Mechanism of Action
Target of Action
Similar compounds such as imatinib have been found to specifically bind to an inactive abelson tyrosine kinase domain . This domain is characteristic for a gene involved in chronic myelogenic leukemia .
Mode of Action
It’s worth noting that similar compounds like imatinib bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition of the activity of tyrosine kinases .
Biochemical Pathways
Similar compounds have been shown to inhibit microtubule synthesis, inhibit cell cycle progression, and inhibit angiogenesis . These processes are critical to a tumor cell’s ability to grow and metastasize .
Result of Action
Similar compounds have been shown to have significant effects on cellular processes such as cell cycle progression and angiogenesis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-16-14-18(24-8-4-5-9-24)22-19(21-16)25-12-10-23(11-13-25)15-17-6-2-3-7-20-17/h2-3,6-7,14H,4-5,8-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZKEHJAJDFUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=N3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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